Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-amino-1H-pyrrole-2-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular formula of Ethyl 3-amino-1H-pyrrole-2-carboxylate is C7H10N2O2 . It has a molecular weight of 154.167 . The exact structure of this compound is not available in the literature.Scientific Research Applications
Synthesis and Reactivity
Development of Synthetic Methods
Research has shown that compounds related to Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate are pivotal intermediates in the synthesis of complex heterocyclic structures. For instance, Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing its role in cyclocondensation reactions (Lebedˈ et al., 2012).
Facilitation of Heterocyclization
Another study highlights the three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin, leading to complex spiro compounds. This method underlines the versatility of pyrrole derivatives in forming intricate molecular architectures (Dmitriev et al., 2015).
Potential in Drug Discovery
- Anticancer Agent Synthesis: A notable application in medicinal chemistry involves the synthesis of novel pyrrolopyrrolizinones, which exhibit anticancer properties. The study describes a convergent synthetic route that includes the first synthesis of ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate, highlighting the compound's potential as a precursor in the development of new anticancer agents (Rochais et al., 2006).
Material Science Applications
- Supramolecular Chemistry: Pyrrole-2-carboxylate derivatives have been utilized in crystal engineering, demonstrating the formation of hexagonal and grid supramolecular structures. This application emphasizes the role of such compounds in the design of new materials with specific crystal packing arrangements (Yin & Li, 2006).
properties
IUPAC Name |
ethyl 3-amino-1-ethylpyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-6-5-7(10)8(11)9(12)13-4-2/h5-6H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWALYXHAEZKPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855950 | |
Record name | Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
1176740-52-5 | |
Record name | Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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